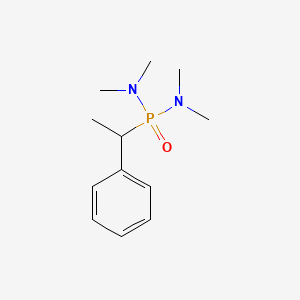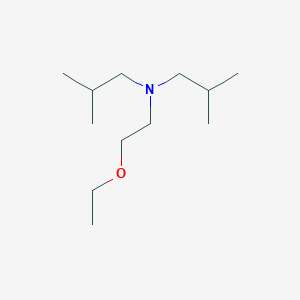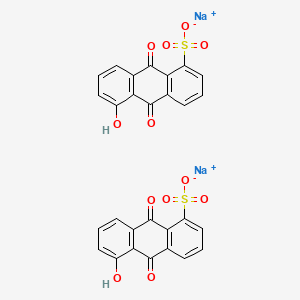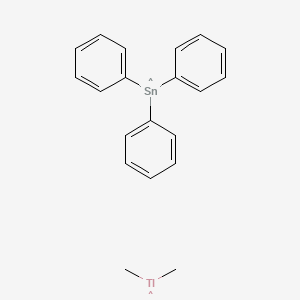![molecular formula C16H22OS B14482726 [(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene CAS No. 64793-09-5](/img/structure/B14482726.png)
[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene is an organic compound that features a unique combination of a cyclohexene ring, an ethoxy group, and a benzene ring connected via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 4,4-dimethyl-2-cyclohexen-1-one with an ethoxy group and a benzene thiol. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating the nucleophilic attack on the cyclohexenone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s structure allows it to interact with lipid membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-one: Shares the cyclohexene ring structure but lacks the ethoxy and benzene groups.
Ethylbenzene: Contains the benzene ring and ethyl group but lacks the cyclohexene and sulfur components.
Thiophenol: Contains the sulfur and benzene components but lacks the cyclohexene and ethoxy groups.
Uniqueness
The presence of both an ethoxy group and a sulfur atom linked to a benzene ring and a cyclohexene ring makes it a versatile compound for various chemical transformations and applications .
Propiedades
Número CAS |
64793-09-5 |
|---|---|
Fórmula molecular |
C16H22OS |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
(2-ethoxy-4,4-dimethylcyclohexen-1-yl)sulfanylbenzene |
InChI |
InChI=1S/C16H22OS/c1-4-17-14-12-16(2,3)11-10-15(14)18-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
Clave InChI |
AWELIRBBPQBVMP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(CCC(C1)(C)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)





![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)







